molecular formula C19H24N4O2S B2855700 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide CAS No. 899952-64-8

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2855700
CAS No.: 899952-64-8
M. Wt: 372.49
InChI Key: BPJCARMCTVISHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide is a synthetic organic compound featuring a thienopyrazole core substituted with a tert-butyl group and an ethanediamide linker connected to a 2-phenylethyl moiety.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-19(2,3)23-16(14-11-26-12-15(14)22-23)21-18(25)17(24)20-10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJCARMCTVISHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by further functionalization to introduce the thieno and ethanediamide groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity .

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its heterocyclic nature, it may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers, where its unique structural features contribute to the desired properties of the final products.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thieno[3,4-c]pyrazole core can interact with active sites of enzymes, leading to inhibition or activation of enzymatic functions. Additionally, the ethanediamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to three analogs (Table 1), highlighting variations in substituents and their implications:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound N-(2-tert-butyl-thienopyrazolyl), N'-(2-phenylethyl) Likely C₁₉H₂₄N₄O₂S ~372.48 Not available
Analog 1 N-(2-tert-butyl-thienopyrazolyl), N'-(4-methylbenzyl) C₁₉H₂₄N₄O₂S 372.48 899756-43-5
Analog 2 N-(2-tert-butyl-thienopyrazolyl), N'-(1-phenylethyl) C₁₉H₂₄N₄O₂S 372.48 899952-60-4
Analog 3 N-(2-phenyl-thienopyrazolyl), N'-(1-phenylethyl) C₂₁H₂₀N₄O₂S 392.47 Not available
Key Observations:

The tert-butyl group in the target and Analogs 1–2 introduces steric hindrance, which may slow metabolic degradation compared to Analog 3’s phenyl substituent .

Stereochemical and Binding Implications: The 1-phenylethyl isomer in Analog 2 vs. the target’s 2-phenylethyl creates distinct stereoelectronic environments, possibly altering binding affinity to target proteins . Analog 3’s phenyl-thienopyrazole core (vs.

Molecular Weight Trends :

  • Analog 3’s higher molecular weight (392.47 g/mol) reflects the phenyl substitution, which may impact pharmacokinetic properties like oral bioavailability.

Methodological Considerations

Structural comparisons rely on tools like SHELX (), a widely used software suite for crystallographic refinement. While SHELX enables precise determination of bond lengths and angles , the absence of crystallographic data for the target compound limits direct comparison. Theoretical modeling and QSAR (Quantitative Structure-Activity Relationship) studies are recommended for further analysis.

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C17H26N4O3S, with a molecular weight of 366.47834 g/mol. Its IUPAC name is N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoacetamide. The compound features a thieno[3,4-c]pyrazole core which contributes to its biological activity.

PropertyValue
Chemical FormulaC17H26N4O3S
Molecular Weight366.47834 g/mol
IUPAC NameThis compound
SMILES StringCC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives with a tert-butyl moiety have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 4 μg/mL . This suggests that the compound may have potential as an antibiotic agent.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of a tert-butyl group enhances the hydrophobicity and membrane penetration capabilities of the compound. This structural modification is crucial for improving the pharmacokinetic profile and overall efficacy against bacterial strains . The bulky tert-butyl group also appears to hinder metabolic degradation, contributing to a longer duration of action.

Case Studies

  • Antibacterial Efficacy : In a study investigating new derivatives of phenylthiazoles with similar structural characteristics to our compound, one derivative demonstrated significant antibacterial activity against MRSA and Clostridium difficile, with MIC values of 4 μg/mL. This highlights the potential for developing effective treatments using compounds with similar frameworks .
  • Pharmacokinetic Analysis : A pharmacokinetic simulation using PK-Sim software indicated that modifications in the nitrogenous side chains could lead to enhanced metabolic resistance and greater membrane penetration for compounds akin to this compound . This analysis provides insights into optimizing drug design for better therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide, and how can yield/purity be optimized?

  • Methodology :

  • Core formation : Synthesize the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazine under reflux in ethanol (70–80°C) .
  • Substituent introduction : Introduce tert-butyl groups using tert-butyl chloride with potassium carbonate as a base (anhydrous DMF, 24-hour reaction) .
  • Ethylenediamine linkage : React intermediates with ethylenediamine in THF at 0–5°C to avoid side reactions .
  • Optimization : Use continuous flow reactors for improved reaction control and HPLC for purity validation (>98%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons at 7.2–7.5 ppm) .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (expected [M+H]+^+ for C21H25N5O2S\text{C}_{21}\text{H}_{25}\text{N}_5\text{O}_2\text{S}: ~428.17) .
  • X-ray crystallography : Resolve bond angles/geometry for the thienopyrazole core (if single crystals are obtainable) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity with malachite green) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with targets like TNF-α or COX-2 .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding its reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Systematic variation : Compare reaction outcomes under controlled conditions (e.g., solvent polarity, base strength) to isolate factors affecting substitution .
  • DFT calculations : Model transition states to predict regioselectivity (e.g., tert-butyl steric effects hindering substitution at C3) .
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled ethylenediamine to track linkage stability during reactions .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated phenylethyl) to improve water solubility .
  • Cocrystallization : Screen with coformers like succinic acid to modify crystal packing .
  • Nanoparticle encapsulation : Use PLGA-based carriers for sustained release in pharmacokinetic studies .

Q. How does the tert-butyl group influence the compound’s interaction with hydrophobic enzyme pockets?

  • Methodology :

  • Molecular docking : Simulate binding poses in enzymes (e.g., CYP450) using AutoDock Vina; compare with analogs lacking tert-butyl .
  • Thermodynamic profiling : Measure binding entropy/enthalpy via isothermal titration calorimetry (ITC) .
  • SAR studies : Synthesize analogs with cyclopentyl or isopropyl groups to assess steric/electronic contributions .

Q. What advanced techniques validate its mechanism of action in anti-inflammatory pathways?

  • Methodology :

  • Transcriptomics : RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., IL-6, IL-1β) in treated macrophages .
  • Western blotting : Quantify phosphorylation levels of NF-κB or MAPK pathways .
  • In vivo models : Test efficacy in LPS-induced murine inflammation, monitoring serum TNF-α via ELISA .

Methodological Challenges and Solutions

Q. How to address low yields during the ethanediamide linkage formation?

  • Solution :

  • Use Schlenk techniques to exclude moisture, as water competes with ethylenediamine .
  • Optimize stoichiometry (2:1 amine:carbonyl ratio) and add molecular sieves to absorb byproducts .

Q. What analytical workflows reconcile discrepancies in biological activity across cell lines?

  • Solution :

  • Perform dose-response curves (IC50_{50}) with stringent controls (e.g., ATP levels for viability normalization) .
  • Use CRISPR-edited cell lines to isolate target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.